Methyllycaconitine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

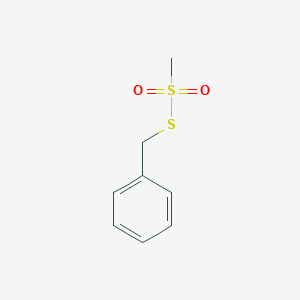

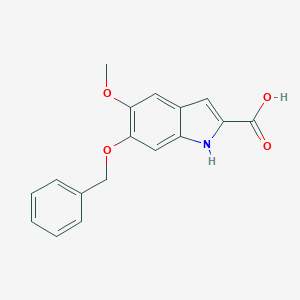

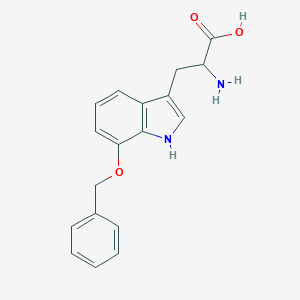

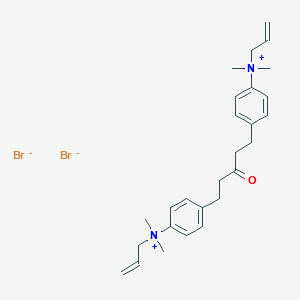

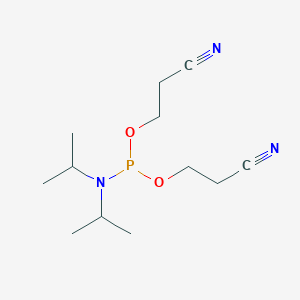

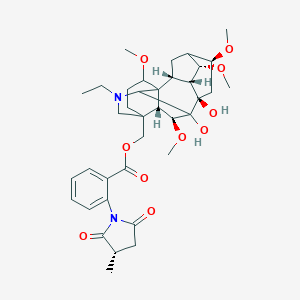

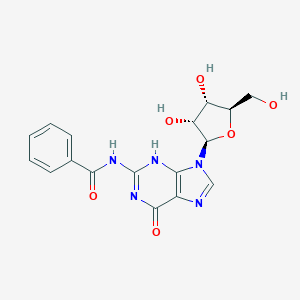

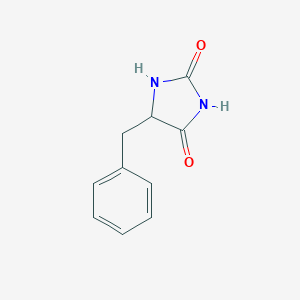

Methyllycaconitine Perchlorate, Delphinium sp. is a diterpene alkaloid derived from the Delphinium species. It is known for its role as a potent and specific antagonist of neuronal nicotinic acetylcholine receptors, particularly those incorporating the α7-subunit . This compound has a molecular formula of C37H50N2O10•HClO4 and a molecular weight of 783.3 .

Mechanism of Action

Target of Action

Methyllycaconitine (MLA) is a diterpenoid alkaloid found in many species of Delphinium . The primary targets of MLA are the nicotinic acetylcholine receptor α7 subunit and the nicotinic acetylcholine receptor α9 subunit . These receptors are part of the nicotinic acetylcholine receptors (nAChRs) family, which plays a crucial role in the brain’s cholinergic neurotransmission system .

Mode of Action

MLA interacts with its targets, the α7 and α9 subunits of nAChRs, by acting as a potent and selective antagonist . This means that MLA binds to these receptors and blocks their function, preventing the normal action of acetylcholine and nicotine . This interaction results in changes in neuronal excitability and cell signaling mechanisms .

Biochemical Pathways

The interaction of MLA with nAChRs affects various biochemical pathways. nAChRs are ion channel proteins that, through their permeability to cations, can influence both neuronal excitability and cell signaling mechanisms . These receptors are differentially localized to different brain regions and are found on presynaptic terminals as well as in somatodendritic regions of neurons . The blocking of these receptors by MLA can therefore have widespread effects on these pathways.

Pharmacokinetics

It’s known that mla is a potent and selective antagonist at α7-containing nicotinic receptors, which suggests that it has a high affinity for these receptors .

Result of Action

The molecular and cellular effects of MLA’s action primarily involve the inhibition of α7-containing nAChRs. This inhibition can affect both neuronal excitability and cell signaling mechanisms . For example, MLA has been shown to inhibit the decreased cell viability induced by amyloid-β 25–35, suggesting a protective effect .

Action Environment

The action, efficacy, and stability of MLA can be influenced by various environmental factors. It’s worth noting that MLA is a natural compound found in many species of Delphinium , suggesting that its production and action may be influenced by the plant’s growth conditions.

Biochemical Analysis

Biochemical Properties

Methyllycaconitine is soluble in chloroform, but does not dissolve well in water . It interacts with nicotinic acetylcholine receptors (nAChRs) in the brain . There are numerous subtypes of nAChR that differ in their properties, including their sensitivity to this compound .

Cellular Effects

This compound has been shown to have a protective effect against cytotoxicity induced by Amyloid-β Peptides in SH-SY5Y cells . It also inhibits the decreased cell viability induced by Amyloid-β Peptides .

Molecular Mechanism

This compound exerts its effects at the molecular level by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain . It is one of the most potent and specific α7nAChR ligands that bind to neuronal α-bungarotoxin sites .

Temporal Effects in Laboratory Settings

In a study, this compound was shown to have a protective effect against the cytotoxicity of Amyloid-β Peptides in SH-SY5Y cells . This suggests that this compound may alter the effects of these peptides over time.

Dosage Effects in Animal Models

In animal models, this compound has been shown to increase the lethal dose 50% (LD 50) for intravenous toxicity

Metabolic Pathways

It is known that this compound interacts with nicotinic acetylcholine receptors, which play a role in various metabolic processes .

Preparation Methods

The synthesis of Methyllycaconitine Perchlorate involves multiple steps, starting from the extraction of the natural alkaloid from Delphinium plants. The synthetic route typically includes the following steps:

Extraction: The natural alkaloid is extracted from Delphinium species using organic solvents.

Purification: The extracted compound is purified through chromatographic techniques.

Chemical Modification: The purified alkaloid undergoes chemical modifications to introduce the perchlorate group, resulting in this compound Perchlorate.

Chemical Reactions Analysis

Methyllycaconitine Perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyllycaconitine Perchlorate has several scientific research applications:

Chemistry: It is used as a probe to study the structure and function of nicotinic acetylcholine receptors.

Biology: The compound is employed in neurobiological studies to investigate the role of α7-subunit-containing nicotinic receptors in neuronal signaling.

Medicine: Research on this compound Perchlorate contributes to the development of therapeutic agents targeting nicotinic receptors for neurological disorders.

Industry: The compound is used in the development of biochemical assays and as a reference standard in analytical chemistry

Comparison with Similar Compounds

Methyllycaconitine Perchlorate is unique due to its high specificity for α7-subunit-containing nicotinic receptors. Similar compounds include:

α-Bungarotoxin: Another nicotinic receptor antagonist, but with broader specificity.

Conotoxins: Peptide toxins that target various ion channels, including nicotinic receptors.

Mecamylamine: A non-selective nicotinic receptor antagonist used in research and clinical settings

This compound Perchlorate stands out due to its high affinity and specificity for the α7-subtype, making it a valuable tool in neurobiological research.

Properties

CAS No. |

21019-30-7 |

|---|---|

Molecular Formula |

C37H50N2O10 |

Molecular Weight |

682.8 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,5R,6S,8R,9S,10S,13S,16R,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |

InChI |

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22-,24-,25+,27+,28-,29+,30-,33-,34-,35+,36-,37+/m0/s1 |

InChI Key |

XLTANAWLDBYGFU-XTRFLXOSSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

Synonyms |

14,16-tetramethoxy-,(1-alpha,4(s),6-beta,14-alpha,16-beta)-oxy)methyl)-6; aconitane-7,8-diol,20-ethyl-4-(((2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl); delartine; delsemidine; methyl-lycaconitin; METHYLLYCACONITINE CITRATE MLA:SYNTHETIC; METHYLLYCACONITI |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

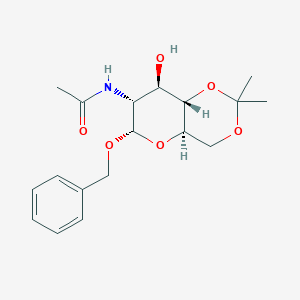

![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)

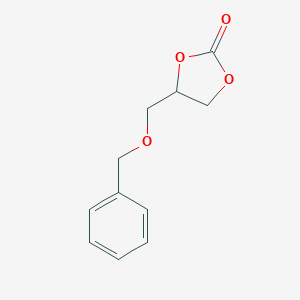

![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)